tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746935
InChI: InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.:

Cat. No.: VC15746935

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Standard InChI InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)
Standard InChI Key LBHMMDUJKBJVQI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N

Introduction

Chemical Identity and Structural Features

tert-Butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate belongs to the class of carbamate-protected amines, where the Boc group safeguards the amine functionality during synthetic transformations. The compound’s IUPAC name is tert-butyl NN-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate for the (S)-enantiomer and tert-butyl NN-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate for the (R)-form . Key structural attributes include:

  • Bicyclic Indene Core: A 2,3-dihydro-1H-indene scaffold provides rigidity and influences stereoelectronic properties.

  • Cyano Substituent: Positioned at the 4-carbon, this group enhances electrophilicity and participates in subsequent functionalization reactions.

  • Boc Protecting Group: Introduced via Boc anhydride, it stabilizes the amine against undesired side reactions .

Table 1: Molecular and Stereochemical Data

PropertyValueSource
Molecular FormulaC15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight258.32 g/mol
CAS Number (R-enantiomer)1306763-30-3
CAS Number (S-enantiomer)1306763-31-4
Chiral Purity (S-enantiomer)>99.9% ee
SMILES (S-enantiomer)CC(C)(C)OC(=O)N[C@H]1CCC2=C(C=CC=C12)C#N

Synthesis and Optimization

The synthesis of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves a Boc protection strategy starting from enantiomerically pure amines.

Reaction Protocol for (R)-Enantiomer

A representative procedure for the (R)-enantiomer (CAS 1306763-30-3) begins with (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (11.6 g, 59.6 mmol) dissolved in dichloromethane (DCM, 100 mL) at 0°C . Triethylamine (TEA, 12.0 mL, 131.0 mmol) is added to deprotonate the amine, followed by dropwise addition of Boc anhydride (14.3 g, 65.6 mmol) in DCM (30 mL). The reaction proceeds at room temperature for 1.5 hours, achieving 84% yield after workup and recrystallization from ethyl acetate/hexane .

Key Reaction Parameters:

  • Temperature: 0°C (initial), progressing to ambient conditions.

  • Purification: Sequential washing with brine, drying over MgSO4\text{MgSO}_4, and charcoal treatment (Norit) to remove impurities.

  • Crystallization: Ethyl acetate (50 mL) and hexane (150 mL) yield an off-white solid .

Stereochemical Control

The (S)-enantiomer (CAS 1306763-31-4) is synthesized analogously using (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Chiral HPLC confirms enantiomeric excess (>99.9% ee) with retention times of 19.36 minutes for the (R)-form and comparable values for the (S)-form .

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 7.64–7.49 (m, 2H, aromatic),

  • δ 7.34 (dt, J=7.7,3.8J = 7.7, 3.8 Hz, 1H, aromatic),

  • δ 5.36–5.20 (m, 1H, NH),

  • δ 1.44 (s, 9H, Boc tert-butyl) .

13C NMR (101 MHz, DMSO):

  • δ 155.52 (Boc carbonyl),

  • δ 146.68, 146.32 (aromatic carbons),

  • δ 107.76 (CN),

  • δ 77.98 (Boc quaternary carbon) .

LCMS-ESI: m/zm/z 281.1 [M+Na]+^+ .

Elemental Analysis

ElementCalculated (%)Observed (%)
C69.7469.98
H7.027.14
N10.8410.89

Data corroborate the molecular formula C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2 .

Applications in Pharmaceutical Synthesis

tert-Butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a pivotal intermediate in the synthesis of ozanimod (Zeposia®), a sphingosine-1-phosphate receptor modulator approved for multiple sclerosis and ulcerative colitis . The compound’s chiral center dictates binding affinity to biological targets, necessitating high enantiomeric purity.

Role in Ozanimod Synthesis

  • Step 1: The Boc-protected amine undergoes deprotection to yield a primary amine, which is subsequently coupled with a phosphonate moiety.

  • Step 2: The cyano group facilitates nitrile hydrolysis to an amide or serves as a handle for further functionalization .

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